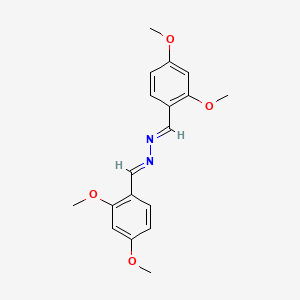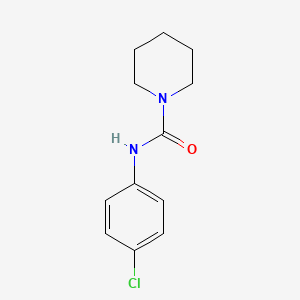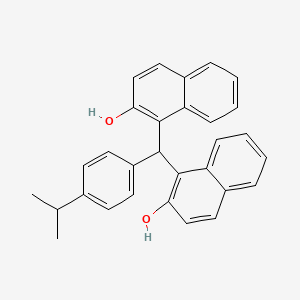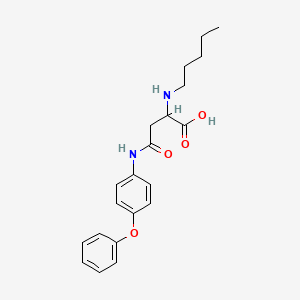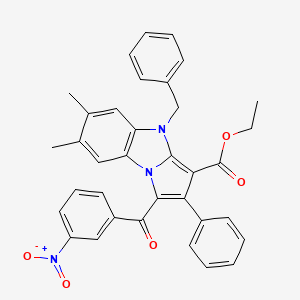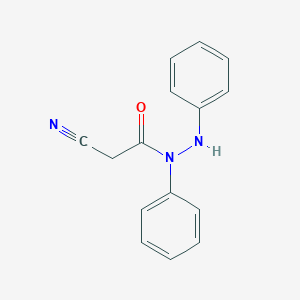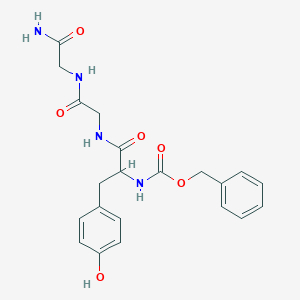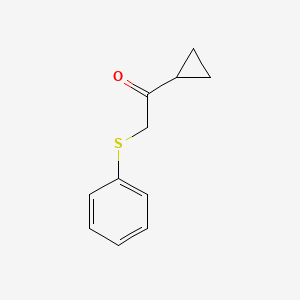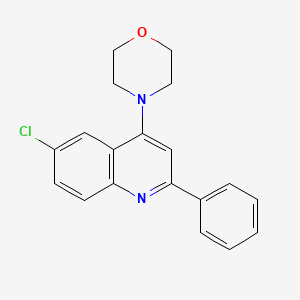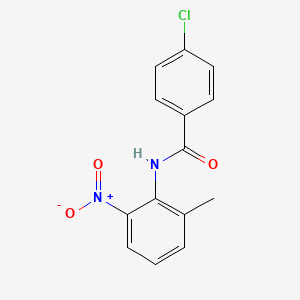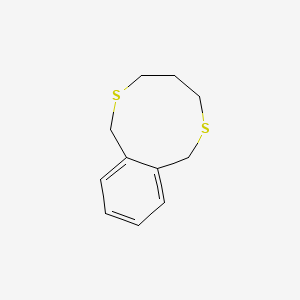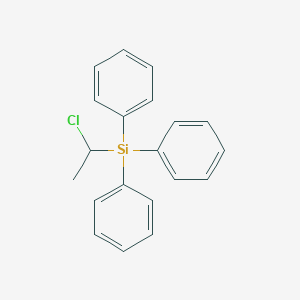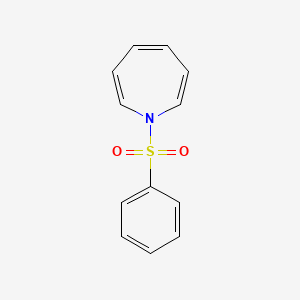
1H-Azepine, 1-(phenylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Azepine, 1-(phenylsulfonyl)- is a chemical compound with the molecular formula C12H11NO2S and a molecular weight of 233.29 g/mol . This compound is part of the azepine family, characterized by a seven-membered nitrogen-containing ring. The phenylsulfonyl group attached to the azepine ring adds unique chemical properties, making it a compound of interest in various scientific fields .
Vorbereitungsmethoden
The synthesis of 1H-Azepine, 1-(phenylsulfonyl)- typically involves the reaction of azepine derivatives with phenylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonylated product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity .
Analyse Chemischer Reaktionen
1H-Azepine, 1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields sulfone derivatives, while reduction produces amine derivatives .
Wissenschaftliche Forschungsanwendungen
1H-Azepine, 1-(phenylsulfonyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Azepine, 1-(phenylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group enhances its binding affinity to these targets, leading to inhibition or activation of various biochemical pathways . The exact pathways involved depend on the specific application and target of the compound .
Vergleich Mit ähnlichen Verbindungen
1H-Azepine, 1-(phenylsulfonyl)- can be compared with other azepine derivatives, such as:
1-(Methylsulfonyl)-2,3,4,7-tetrahydro-1H-azepine: This compound has a similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
1-[(4-Bromophenyl)sulfonyl]-1H-azepine: This derivative contains a bromophenylsulfonyl group, which alters its chemical properties and reactivity.
Hexahydro-1-(4-(phenylazo)phenyl)-1H-azepine: This compound features an azo group, providing different chemical and biological activities.
The uniqueness of 1H-Azepine, 1-(phenylsulfonyl)- lies in its phenylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other azepine derivatives .
Eigenschaften
CAS-Nummer |
20646-54-2 |
|---|---|
Molekularformel |
C12H11NO2S |
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)azepine |
InChI |
InChI=1S/C12H11NO2S/c14-16(15,12-8-4-3-5-9-12)13-10-6-1-2-7-11-13/h1-11H |
InChI-Schlüssel |
NPNLBXIUSDMNFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=CN(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



